(2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid
CAS No.:
Cat. No.: VC13823782
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO5 |
|---|---|
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | (2R,4S)-2-tert-butyl-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17)/t9-,14+/m1/s1 |
| Standard InChI Key | LDBFQVSYCCMNKF-OTYXRUKQSA-N |
| Isomeric SMILES | C[C@]1(CO[C@@H](N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |
| SMILES | CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |
| Canonical SMILES | CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s molecular formula is C₁₄H₂₅NO₅, with an exact mass of 287.173 g/mol and a monoisotopic mass of 287.1733 Da . Its IUPAC name, (2R,4S)-3-(tert-butoxycarbonyl)-2-tert-butyl-4-methyloxazolidine-4-carboxylic acid, reflects the following structural features:
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A five-membered oxazolidine ring with stereocenters at C2 (R-configuration) and C4 (S-configuration).
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A tert-butoxycarbonyl (Boc) group at position 3, which serves as a protective moiety for amines in peptide synthesis.
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A tert-butyl group at position 2 and a methyl group at position 4, contributing to steric hindrance and conformational stability.
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A carboxylic acid functional group at position 4, enabling further derivatization.
The stereochemistry is critical for its biological activity, as demonstrated in studies of analogous oxazolidine derivatives .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
Key physicochemical properties are summarized below:
The low pKa (3.70) of the carboxylic acid group suggests high solubility in polar solvents under acidic conditions, while the moderate XLogP3 (2.41) indicates balanced lipophilicity, favorable for blood-brain barrier penetration in CNS drug candidates .
Synthesis and Manufacturing
Industrial-Scale Production
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Oxazolidine Ring Formation: Condensation of a β-amino alcohol (e.g., tert-butyl-L-threonine) with a carbonyl source.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
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Crystallization: Purification via recrystallization from ethanol/water mixtures to achieve >99% purity.
A related study by Kobayashi et al. (2021) highlights the use of (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid as a precursor for TRH (thyrotropin-releasing hormone) mimetics, underscoring the relevance of stereoselective oxazolidine synthesis in drug discovery .
Pharmaceutical Applications
Role in Anesthetic and CNS Drug Development
The compound is classified under pharmaceutical intermediates and anesthetics in supplier catalogs . Its structural similarity to TRH mimetics, such as [(4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl]-[3-(thiazol-4-yl)-L-alanyl]-L-prolinamide, suggests potential applications in:
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